molecular formula C23H21FN6OS2 B2858507 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one CAS No. 689267-10-5

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one

Cat. No. B2858507
CAS RN: 689267-10-5
M. Wt: 480.58
InChI Key: ODSMNFKJVGDECX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C27H38FN5O2 . It contains several functional groups, including a piperazine ring attached to a fluorophenyl group, a thiazole ring, and a dihydroquinazolin group . It has been studied for its inhibitory effects on equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 . Molecular docking analysis also showed that the binding site of compound 3c in ENT1 may be different from that of other conventional inhibitors .

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds structurally related to the queried chemical, involves palladium-catalyzed Buchwald–Hartwig coupling reactions. These derivatives have been prepared using specific conditions, such as the combination of Pd(OAc)2 with XantPhos, proving effective for these conversions. This process underscores the chemical versatility and potential for further modification of such compounds for various applications (Nowak et al., 2015).

Biological Activities and Applications

  • Anticancer Activity : Certain derivatives have shown significant anticancer activity against HT29 and HCT116 cell lines, indicating the potential for these compounds in cancer research and therapy. The specific compound 20a has been highlighted for its anticancer efficacy, suggesting the importance of structural variations on biological activities (Nowak et al., 2015).

  • Antimicrobial Study : The synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones reveal the structural influence on antibacterial and antifungal activities. This includes efforts to synthesize compounds from lead molecules and evaluate them for antimicrobial efficacy, which underscores the potential application of such compounds in combating infectious diseases (Patel & Patel, 2010).

  • Antimicrobial Activities of Triazole Derivatives : New 1,2,4-triazole derivatives have been synthesized and evaluated for antimicrobial activities. Some of these compounds have demonstrated good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Mechanism of Action

The compound acts as an inhibitor of ENTs, which are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 . The inhibitory effect of the compound could not be washed out, suggesting that it is an irreversible and non-competitive inhibitor .

Future Directions

The compound and its analogues have potential therapeutic applications due to their inhibitory effects on ENTs . Future research could focus on further exploring these effects, optimizing the compound’s selectivity for ENT2 over ENT1, and investigating its potential use in chemotherapy .

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6OS2/c24-15-5-7-17(8-6-15)29-9-11-30(12-10-29)20(31)13-16-14-33-23(25-16)28-21-18-3-1-2-4-19(18)26-22(32)27-21/h1-8,14,18H,9-13H2,(H,25,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDSUNUQIATYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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